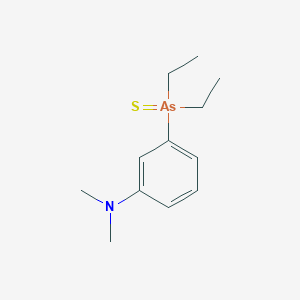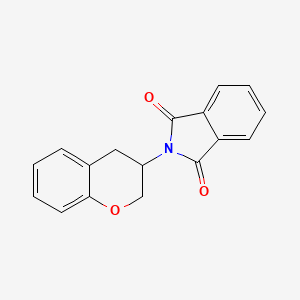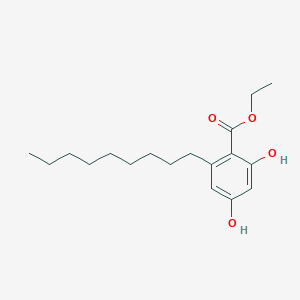
4,4,4-Trimethoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trimethoxybutan-2-one is an organic compound with the molecular formula C7H14O4 It is a ketone with three methoxy groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trimethoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxydihydrofuran with methanol in the presence of acidic catalysts . This reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can enhance the efficiency of the process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trimethoxybutan-2-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4,4-Trimethoxybutan-2-one involves its interaction with various molecular targets and pathways. The methoxy groups and the ketone functionality allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect enzyme activity, protein binding, and other biochemical processes .
Comparison with Similar Compounds
4,4,4-Trimethoxybutan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone.
1,1,4,4-Tetramethoxy-2-butene: Another related compound with a different arrangement of methoxy groups and a double bond.
Uniqueness: 4,4,4-Trimethoxybutan-2-one is unique due to its specific arrangement of methoxy groups and the presence of a ketone functionality. This combination of features imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
61539-56-8 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,4,4-trimethoxybutan-2-one |
InChI |
InChI=1S/C7H14O4/c1-6(8)5-7(9-2,10-3)11-4/h5H2,1-4H3 |
InChI Key |
JLQAYDQFPGGMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)








![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate](/img/structure/B14578815.png)
![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)

![(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone](/img/structure/B14578836.png)
